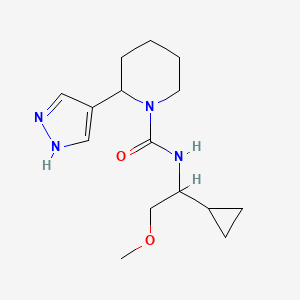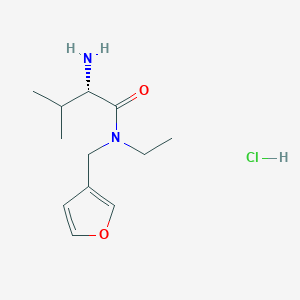![molecular formula C13H24N2O3 B7643152 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)
1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea, also known as CXCR4 antagonist AMD3100, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, immunology, and stem cell transplantation.
科学的研究の応用
AMD3100 has been extensively studied for its potential applications in cancer research, immunology, and stem cell transplantation. In cancer research, AMD3100 has been shown to inhibit the migration and invasion of cancer cells by blocking the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which is overexpressed in many types of cancer. In immunology, AMD3100 has been used to mobilize hematopoietic stem cells from the bone marrow to the peripheral blood, which can then be collected for transplantation. In stem cell transplantation, AMD3100 has been shown to enhance the engraftment of transplanted stem cells by increasing their homing to the bone marrow.
作用機序
AMD3100 is a selective antagonist of the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which is a G protein-coupled receptor that plays a critical role in cell migration, proliferation, and survival. By binding to the this compound receptor, AMD3100 blocks the interaction between the receptor and its ligand, stromal cell-derived factor-1 (SDF-1), which is a chemokine that is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The binding of AMD3100 to the this compound receptor has several biochemical and physiological effects. In cancer cells, AMD3100 inhibits the migration and invasion of cancer cells by blocking the interaction between the this compound receptor and its ligand, SDF-1. In hematopoietic stem cells, AMD3100 mobilizes the stem cells from the bone marrow to the peripheral blood by disrupting the interaction between the this compound receptor and its ligand. In stem cell transplantation, AMD3100 enhances the engraftment of transplanted stem cells by increasing their homing to the bone marrow.
実験室実験の利点と制限
One of the advantages of using AMD3100 in lab experiments is its selectivity for the 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea receptor, which allows for specific targeting of the receptor. However, one of the limitations of using AMD3100 is its potential for off-target effects, which can affect the interpretation of the experimental results. Additionally, the high cost of AMD3100 can be a limiting factor for some research groups.
将来の方向性
There are several future directions for the research and development of AMD3100. One direction is to explore the potential applications of AMD3100 in other fields, such as neurology and cardiovascular disease. Another direction is to develop more potent and selective 1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea antagonists that can overcome the limitations of AMD3100. Additionally, the development of new synthesis methods for AMD3100 can improve the efficiency and cost-effectiveness of its production.
合成法
The synthesis of AMD3100 was first reported by Tamamura et al. in 2003. The method involves the reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with 2-(bromomethyl)cyclohexanol, followed by the reaction with 3-(2-hydroxyethyl)-1,2-epoxypropane to yield the desired product. The synthesis of AMD3100 is a multi-step process that requires careful purification and characterization to ensure the purity and quality of the final product.
特性
IUPAC Name |
1-[(2-hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-15(8-10-4-2-3-5-12(10)16)13(17)14-11-6-7-18-9-11/h10-12,16H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYIJGMPCYWSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1O)C(=O)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)

![N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643095.png)
![N-[2-(3-ethoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643102.png)
![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)
![2-(cyclopropylamino)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide;hydrochloride](/img/structure/B7643111.png)


![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(4-propan-2-yloxycyclohexyl)urea](/img/structure/B7643125.png)

![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)